
3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
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Overview
Description
3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, a hydroxy group, and a methoxy group attached to a benzamide structure, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The hydroxy and methoxy groups can enhance the compound’s solubility and bioavailability, allowing it to interact with cellular components and exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-methoxy-2-pyridone: Used as an intermediate for pharmaceutical applications.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and hydroxy groups allows for versatile chemical modifications and potential therapeutic applications.
Biological Activity
3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The presence of cyano, hydroxy, and methoxy groups contributes to its unique chemical reactivity and biological activity.
Key Functional Groups:
- Cyano Group : Acts as an electrophile, facilitating interactions with nucleophiles in biological systems.
- Hydroxy Group : Enhances solubility and bioavailability.
- Methoxy Group : Can participate in nucleophilic substitution reactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Properties : The compound has been investigated for its ability to inhibit viral replication, particularly against Hepatitis B virus (HBV) and other viral strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest it could inhibit the proliferation of cancer cells, making it a candidate for further cancer research.
The mechanism through which this compound exerts its effects involves several pathways:
- Electrophilic Interactions : The cyano group can form covalent bonds with nucleophilic sites on biomolecules, altering their function.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in viral replication or cancer cell growth.
- Modulation of Signaling Pathways : The compound could influence various signaling pathways related to inflammation and cell proliferation.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
3-Cyano-4-methoxy-2-pyridone | Structure | Antiviral, anticancer | Similar functional groups but different core structure |
Indole Derivatives | Structure | Antiviral, anti-inflammatory | Known for broad-spectrum activities |
Case Studies and Research Findings
- Antiviral Activity Against HBV : A study demonstrated that derivatives similar to this compound showed significant inhibition of HBV replication in vitro and in vivo models .
- Anticancer Potential : Research indicated that the compound exhibited selective antiproliferative activity against MCF-7 breast cancer cells with an IC50 value ranging from 1.2 to 5.3 µM .
- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties revealed that the compound could significantly reduce pro-inflammatory cytokine levels in cellular models .
Properties
IUPAC Name |
3-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(18,6-7-19-2)10-16-13(17)12-5-3-4-11(8-12)9-15/h3-5,8,18H,6-7,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRYXFBSGHJOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=CC=CC(=C1)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.